molecular formula C11H14O3 B3042338 Tert-butyl 3-hydroxybenzoate CAS No. 57704-54-8

Tert-butyl 3-hydroxybenzoate

Cat. No. B3042338
CAS RN: 57704-54-8
M. Wt: 194.23 g/mol
InChI Key: XAOVNTXDHGDNBG-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxybenzoate is a chemical compound with the molecular formula C11H14O3 . It is a derivative of benzoic acid, where a tert-butyl group is attached to the third carbon of the benzene ring and a hydroxyl group is attached to the first carbon .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a tert-butyl group and a hydroxyl group attached to it . The molecular weight of this compound is 194.23 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its boiling point and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Chemical Transformation

  • Bismuth-Based Cyclic Synthesis : Tert-butyl 3-hydroxybenzoate (3,5-Di-tert-butyl-4-hydroxybenzoic acid) can be synthesized under mild conditions through a bismuth-based C-H bond activation and CO2 insertion process (Kindra & Evans, 2014).
  • Synthesis via Bromination and Oxidation : Another method of synthesis involves bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation, yielding this compound (Lai Yi, 2003).

Antioxidant Applications

  • Antioxidant Synthesis : this compound is used in synthesizing novel antioxidants. For instance, new oxadiazoles bearing this compound moieties have been synthesized, showing significant antioxidant activity (Shakir, Ariffin, & Abdulla, 2014).

Catalysis and Chemical Reactions

  • Fujiwara-Moritani Reactions : In certain chemical reactions like the Fujiwara-Moritani reaction, tert-butyl perbenzoate (a related compound) is used as a substitute for benzoquinone, indicating its potential role in facilitating specific types of organic reactions (Liu & Hii, 2011).

Biochemical and Pharmacological Research

  • Metabolism Studies : this compound, as part of its metabolites, has been studied in the context of metabolism in both rats and humans. These studies provide insights into how such compounds are processed biologically (Daniel, Gage, & Jones, 1968).
  • Cytotoxicity Analysis : Triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates have been synthesized and assessed for their cytotoxicity against human tumor cell lines, showing promising results in cancer research (Ding, Liu, Tian, & Quan, 2012).

Environmental and Industrial Applications

  • Polymer Antioxidants : The synthesis of monomeric antioxidants from esterification of this compound and their application in enhancing the thermal stability of polymers indicates its utility in materials science (Manteghi, Ahmadi, & Arabi, 2016).
  • Exposure Analysis in Humans : this compound, as a component of synthetic phenolic antioxidants, has been studied for human exposure through urinary biomarkers, highlighting its prevalence in consumer products (Wang & Kannan, 2019).

Safety and Hazards

Tert-butyl 3-hydroxybenzoate is classified as a Class 2 hazardous substance with high explosion hazard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be stored in a sealed container in a dry environment at 2-8°C .

Mechanism of Action

Target of Action

Tert-butyl 3-hydroxybenzoate, also known as Butylparaben, is an organic compound that primarily targets microbial cells . It is widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties .

Mode of Action

It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA and RNA synthesis and membrane transport processes in microbial cells . By inhibiting these pathways, it prevents the growth and reproduction of the microbes, thereby acting as an effective preservative.

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth in the products it is used in. This is achieved through its interference with critical biochemical pathways in the microbial cells, leading to their inability to reproduce and survive .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is typically stored in a dry environment at a temperature between 2-8°C . These conditions help maintain its stability and effectiveness. Furthermore, its antimicrobial action may be affected by the pH, temperature, and presence of other substances in the product it is used in.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-hydroxybenzoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to activate the nuclear factor erythroid 2-related factor (Nrf2) pathway, leading to increased expression of antioxidant genes. This activation can enhance the cellular antioxidant capacity and protect cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity. For instance, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can modulate gene expression by influencing transcription factors such as Nrf2, leading to changes in the expression of genes involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound has been associated with sustained activation of antioxidant pathways and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects by enhancing antioxidant defenses and reducing inflammation. At high doses, this compound may cause toxic or adverse effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while higher doses lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound may interact with intracellular proteins that facilitate its distribution to various cellular compartments. This distribution can affect its localization and accumulation within the cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress. The subcellular localization of this compound is an important factor in determining its overall biological effects .

properties

IUPAC Name

tert-butyl 3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOVNTXDHGDNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57704-54-8
Record name tert-butyl 3-hydroxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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